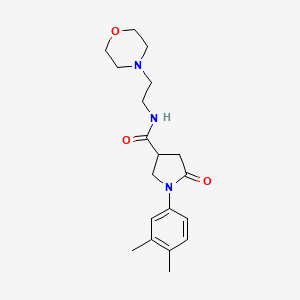![molecular formula C19H26N4O2 B5320883 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane, also known as BISA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BISA belongs to the class of spirocyclic compounds, which have unique structural and biological properties. In
Wirkmechanismus
The mechanism of action of 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane is not fully understood, but it is believed to act through the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has several advantages for lab experiments, including its high yield in synthesis, its stability, and its ability to inhibit various enzymes involved in biological processes. However, this compound also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane. One direction is the investigation of this compound as a potential treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, the study of the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective inhibitors of enzymes involved in various biological processes.
Synthesemethoden
The synthesis of 11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane involves the reaction of 3,7-dimethyl-3,7-diaza-1,5,9-trioxaspiro[5.5]undecane with 2,1-benzisoxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, this compound has been studied for its potential use in the synthesis of other spirocyclic compounds.
Eigenschaften
IUPAC Name |
2,1-benzoxazol-3-yl-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-21-12-8-19(9-13-21)14-23(11-5-10-22(19)2)18(24)17-15-6-3-4-7-16(15)20-25-17/h3-4,6-7H,5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELJGOUJZVGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=C4C=CC=CC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5320801.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5320847.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5320858.png)
![1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)


![6-(2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5320902.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)